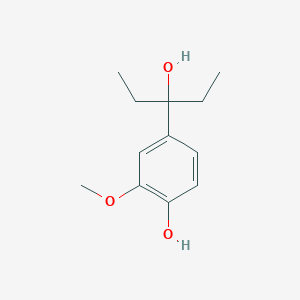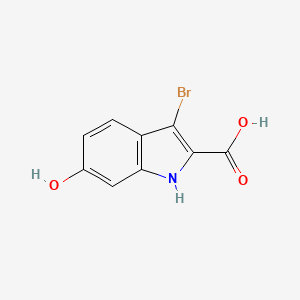
lithium;2H-1-benzofuran-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
lithium;2H-1-benzofuran-2-ide is a chemical compound that belongs to the class of benzofuran derivatives. . The unique structure of lithium 1-benzofuran-2-ide, which includes a lithium atom bonded to a benzofuran ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 1-benzofuran-2-ide typically involves the lithiation of benzofuran. This process can be achieved through the reaction of benzofuran with an organolithium reagent, such as n-butyllithium, under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen . The reaction conditions often include low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of lithium 1-benzofuran-2-ide may involve large-scale lithiation processes using specialized equipment to handle the reactive organolithium reagents. The process requires careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
lithium;2H-1-benzofuran-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrogenated benzofuran compounds.
Common Reagents and Conditions
Common reagents used in the reactions of lithium 1-benzofuran-2-ide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of lithium 1-benzofuran-2-ide include various substituted benzofuran derivatives, which can have different functional groups attached to the benzofuran ring. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
lithium;2H-1-benzofuran-2-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the benzofuran moiety into complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the therapeutic potential of benzofuran derivatives in treating various diseases, such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of lithium 1-benzofuran-2-ide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The exact molecular targets and pathways depend on the specific application and the nature of the benzofuran derivative being studied .
Comparison with Similar Compounds
lithium;2H-1-benzofuran-2-ide can be compared with other similar compounds, such as:
Lithium 2-benzofuran-3-ide: Another benzofuran derivative with a different substitution pattern on the benzofuran ring.
Lithium 1-benzothiophene-2-ide: A sulfur-containing analog of lithium 1-benzofuran-2-ide with similar chemical properties.
Lithium 1-indole-2-ide: An indole derivative with a nitrogen atom in place of the oxygen atom in benzofuran.
Properties
CAS No. |
2786-03-0 |
|---|---|
Molecular Formula |
C8H5LiO |
Molecular Weight |
124.1 g/mol |
IUPAC Name |
lithium;2H-1-benzofuran-2-ide |
InChI |
InChI=1S/C8H5O.Li/c1-2-4-8-7(3-1)5-6-9-8;/h1-5H;/q-1;+1 |
InChI Key |
IRICPASMMTVETG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C=[C-]O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


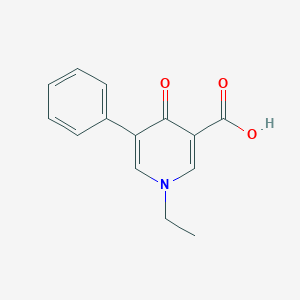
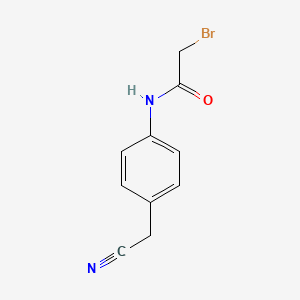
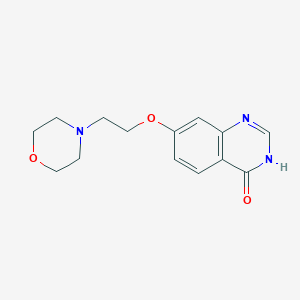
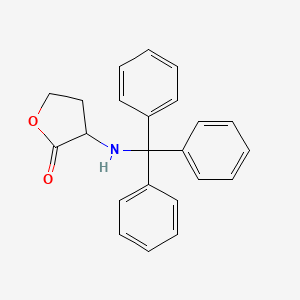
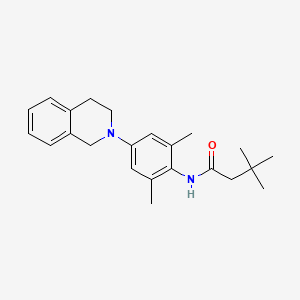

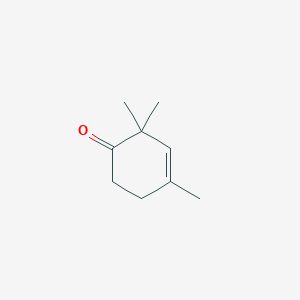
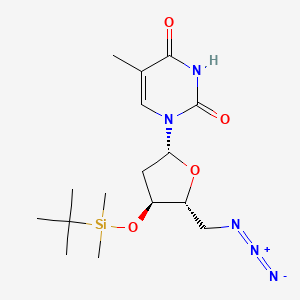
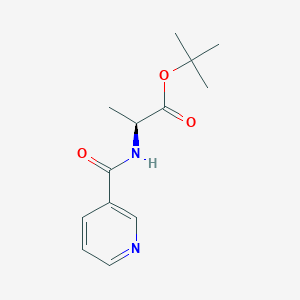
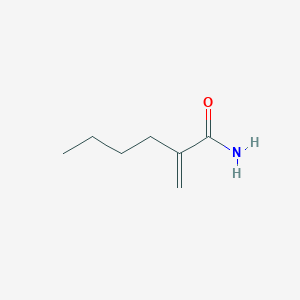

![N-[(3-bromopyridin-2-yl)methyl]formamide](/img/structure/B8293622.png)
